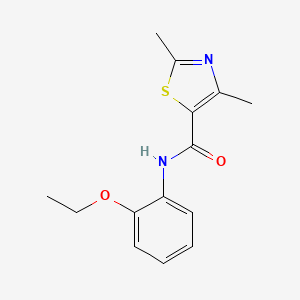
4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide involves versatile precursors and methodologies. For example, Ahmed E. M. Mekky et al. (2021) describe efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate, showcasing a method that could be applicable to similar compounds (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of related N-(pyridin-2-ylmethyl)benzamide derivatives has been explored through crystallography and Hirshfeld surface analysis. G. Artheswari et al. (2019) provided insights into the molecular orientation of such compounds, detailing the inclination between the pyridine and benzene rings, which is crucial for understanding the molecular geometry and potential intermolecular interactions of this compound (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related research. For instance, the work by V. Topuzyan et al. (2013) on the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine presents a relevant example of the chemical transformations that similar compounds undergo, providing a basis for understanding the chemical behavior of this compound (Topuzyan et al., 2013).
Physical Properties Analysis
The physical properties of a compound are fundamental for its characterization and application. Although specific studies on this compound's physical properties were not found, research on similar compounds, such as those by N. Desai et al. (2016), can provide insights into solubility, melting points, and stability, which are crucial for handling and application in various scientific fields (Desai, Makwana, & Senta, 2016).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, is essential for the application of this compound in synthesis and material science. Studies like those by S. Bollinger et al. (2015) on the synthesis and structure-activity relationships of similar compounds can offer valuable information on the chemical properties that define reactivity and potential applications (Bollinger et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propiedades
IUPAC Name |
4-piperidin-3-yl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(21-13-17-5-1-2-11-20-17)15-8-6-14(7-9-15)16-4-3-10-19-12-16/h1-2,5-9,11,16,19H,3-4,10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKMJQFOOWHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)

![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![methyl 4-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5640649.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5640657.png)



![4-[(7-methyl-2-naphthyl)sulfonyl]morpholine](/img/structure/B5640723.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5640730.png)
![N-cyclohexyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5640733.png)